PMPMEase (polyisoprenylated methylated protein methyl esterase) is a serine hydrolase essential for metabolizing polyisoprenylated proteins—key signaling molecules including monomeric G-proteins like K-Ras, RhoA, and Rac1. This enzyme catalyzes the hydrolysis of esterified C-terminal methyl esters in polyisoprenylated proteins, converting them to carboxylate forms. The reversible esterification cycle, mediated by PMPMEase and its counterpart PPMTase (polyisoprenylated protein methyl transferase), regulates the membrane localization and functional dynamics of oncoproteins. Dysregulation of this pathway leads to constitutive activation of growth and survival signals in cancers driven by K-Ras mutations or upstream oncogenic stimuli (e.g., growth factor receptors) [2] [10]. PMPMEase overexpression in aggressive tumors correlates with enhanced metastatic potential and resistance to apoptosis, establishing it as a critical node in oncogenic signaling networks [1].
The catalytic efficiency of PMPMEase is governed by a uniquely structured hydrophobic active site. X-ray crystallographic studies of human carboxylesterase 1 (hCE1), the human isoform of PMPMEase, reveal an expansive hydrophobic pocket that accommodates polyisoprenyl moieties (e.g., farnesyl or geranyl groups) attached to protein substrates. This architecture enables selective recognition of lipid-modified proteins over non-polyisoprenylated counterparts. Molecular docking simulations demonstrate that the geranyl or farnesyl chains of substrates form van der Waals contacts with nonpolar residues (Leu, Val, Phe) lining the pocket, while the catalytic triad (Ser-His-Asp) facilitates nucleophilic hydrolysis. The depth and hydrophobicity of this site create a selective barrier that excludes non-lipidated peptides, positioning PMPMEase as a gatekeeper of polyisoprenylated protein function [1] [3].
Residue Position | Amino Acid | Role in Substrate Binding |
---|---|---|
B10 | Phe/Leu | Van der Waals contacts with isoprenyl chains |
E7 | His/Gln | Hydrogen bonding with catalytic water |
E11 | Phe/Val | Stabilization of hydrophobic core |
F15 | Leu | Packing against geranyl/farnesyl groups |
L-23 (S-trans-geranylated 2-thioethanesulfonyl fluoride) is an irreversible inhibitor of PMPMEase that exhibits time-dependent inactivation. Kinetic analyses reveal a pseudo-first-order saturation curve for enzyme inhibition, characterized by the rate constant kobs. The kobs/[I] value for L-23 is 4,100 M−1s−1—680-fold higher than the non-polyisoprenylated inhibitor PMSF (phenylmethylsulfonyl fluoride, 6 M−1s−1). This enhancement arises from rapid sulfonyl fluoride transfer to the catalytic serine (Ser203 in hCE1), forming a stable sulfonyl-enzyme adduct. The reaction follows a two-step mechanism:
Inhibitor | Structure | kobs/[I] (M−1s−1) | Relative Potency vs. PMSF |
---|---|---|---|
PMSF (L-00) | Benzyl | 6 | 1x |
S-Phenyl (L-50) | Phenyl | 180 | 30x |
S-Benzyl (L-51) | Benzyl | 350 | 58x |
S-trans-Farnesyl (L-28) | Farnesyl (C15) | 2,000 | 333x |
S-trans-Geranyl (L-23) | Geranyl (C10) | 4,100 | 683x |
The selectivity of L-23 hinges on its S-trans-geranyl moiety, which mimics endogenous polyisoprenylated substrates. Comparative structural analyses show that non-polyisoprenylated inhibitors (e.g., PMSF) lack the extended hydrophobic tail required for deep insertion into PMPMEase’s active site. In L-23, the geranyl chain:
Target Engagement Validation: In human neuroblastoma SH-SY5Y cells, L-23 induces degeneration with EC50 = 49 μM, contrasting with PMSF’s EC50 > 1,000 μM. This cellular potency directly correlates with PMPMEase inhibition, confirmed by depletion of membrane-bound K-Ras and Rac1 within 4 hours of treatment [2] [10].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6